Cas no 1698178-16-3 ((2-amino-1-cyclopentylethyl)sulfamoyldimethylamine)

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine structure
1698178-16-3 structure
商品名:(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine
CAS番号:1698178-16-3
MF:C9H21N3O2S
メガワット:235.346940755844
MDL:MFCD28506043
CID:5181222
PubChem ID:106737945

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine 化学的及び物理的性質

名前と識別子

    • Sulfamide, N'-(2-amino-1-cyclopentylethyl)-N,N-dimethyl-
    • (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine
    • MDL: MFCD28506043
    • インチ: 1S/C9H21N3O2S/c1-12(2)15(13,14)11-9(7-10)8-5-3-4-6-8/h8-9,11H,3-7,10H2,1-2H3
    • InChIKey: QAMAHEVLHPWPQF-UHFFFAOYSA-N
    • ほほえんだ: S(N(C)C)(NC(C1CCCC1)CN)(=O)=O

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-214560-1.0g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
1g
$986.0 2023-06-08
Enamine
EN300-214560-0.5g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
0.5g
$946.0 2023-09-16
Enamine
EN300-214560-1g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
1g
$986.0 2023-09-16
Enamine
EN300-214560-10g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
10g
$4236.0 2023-09-16
Enamine
EN300-214560-10.0g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
10g
$4236.0 2023-06-08
Enamine
EN300-214560-0.25g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
0.25g
$906.0 2023-09-16
Enamine
EN300-214560-0.1g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
0.1g
$867.0 2023-09-16
Enamine
EN300-214560-2.5g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
2.5g
$1931.0 2023-09-16
Enamine
EN300-214560-0.05g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
0.05g
$827.0 2023-09-16
Enamine
EN300-214560-5.0g
[(2-amino-1-cyclopentylethyl)sulfamoyl]dimethylamine
1698178-16-3
5g
$2858.0 2023-06-08

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine 関連文献

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamineに関する追加情報

Professional Introduction to (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine (CAS No. 1698178-16-3)

(2-amino-1-cyclopentylethyl)sulfamoyldimethylamine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. With a CAS number of 1698178-16-3, this compound represents a unique structural motif that combines a cyclopentyl group with an aminoethyl sulfamate moiety, making it a promising candidate for further exploration in drug discovery and molecular engineering. The presence of both basic and sulfonamide functionalities provides a versatile platform for chemical modifications, enabling the development of novel bioactive molecules with potential therapeutic applications.

The structural framework of (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine is particularly noteworthy due to its ability to interact with biological targets in multiple ways. The cyclopentyl group, known for its rigid conformation, can stabilize the three-dimensional structure of binding pockets in proteins, while the aminoethyl sulfamate moiety offers opportunities for hydrogen bonding and ionic interactions. This combination makes the compound an attractive scaffold for designing molecules that can modulate enzyme activity or receptor binding.

Recent advancements in computational chemistry have enabled the systematic screening of such compounds for their potential biological activity. Molecular docking studies have been conducted to evaluate the binding affinity of (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine to various protein targets, including kinases, proteases, and ion channels. These studies suggest that the compound may exhibit inhibitory effects on certain therapeutic targets, making it a valuable starting point for further medicinal chemistry optimization.

In vitro experiments have also been performed to assess the biochemical properties of this compound. Initial results indicate that (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine can interfere with the catalytic activity of specific enzymes by competing with natural substrates or by stabilizing enzyme-inhibitor complexes. Additionally, its ability to form stable complexes with metal ions has been explored, which could be relevant for developing metalloproteinase inhibitors or other metal-dependent therapeutic agents.

The synthesis of derivatives of (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine has been a focus of research efforts aimed at improving its pharmacological profile. By introducing functional groups such as halogens, alcohols, or other heterocycles, chemists have been able to modulate its solubility, bioavailability, and target specificity. These modifications have led to the discovery of several promising lead compounds that are currently undergoing further preclinical evaluation.

The role of sulfonamide derivatives in medicinal chemistry cannot be overstated. Sulfonamides are well-known for their broad spectrum of biological activities and have been successfully incorporated into numerous drugs used to treat infections, inflammation, and metabolic disorders. The sulfamate group in (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine is particularly noteworthy as it can serve as a pharmacophore for designing molecules with enhanced binding affinity and selectivity.

Current research trends in the field suggest that compounds like (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine will continue to play a crucial role in the development of next-generation therapeutics. Advances in synthetic methodologies and high-throughput screening technologies are expected to accelerate the discovery process, enabling faster identification of novel drug candidates with improved efficacy and safety profiles.

The potential applications of this compound extend beyond traditional pharmaceuticals. Its unique structural features make it a valuable tool for studying protein-ligand interactions at a molecular level, providing insights into fundamental biological processes. Additionally, its ability to form stable complexes with other molecules could make it useful in materials science and nanotechnology applications.

As research progresses, it is anticipated that new synthetic routes will be developed to streamline the production of (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine and its derivatives. These advancements will not only reduce costs but also enable large-scale production for industrial applications. Furthermore, green chemistry principles will be increasingly integrated into synthetic protocols to minimize environmental impact and ensure sustainable practices.

In conclusion, (2-amino-1-cyclopentylethyl)sulfamoyldimethylamine (CAS No. 1698178-16-3) represents a fascinating compound with significant potential in pharmaceutical research and development. Its unique structural features and versatile chemical properties make it an excellent candidate for further exploration in drug discovery and molecular engineering. As our understanding of biological systems continues to grow, compounds like this will undoubtedly play a critical role in shaping the future of medicine.

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